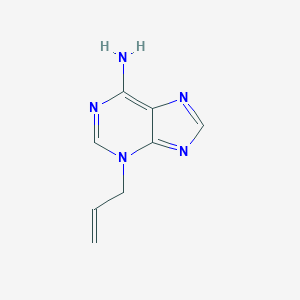

3-Prop-2-enylpurin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

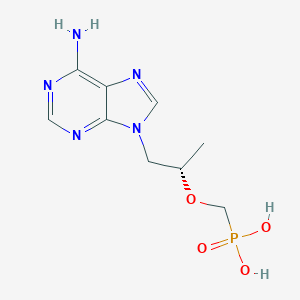

3-Prop-2-enylpurin-6-amine is a compound that falls under the broader category of purine derivatives. Purine is a heterocyclic aromatic organic compound, which is an important component in many biological systems. Although specific studies directly addressing 3-Prop-2-enylpurin-6-amine are scarce, research on similar compounds provides insight into its potential chemical and biological relevance.

Synthesis Analysis

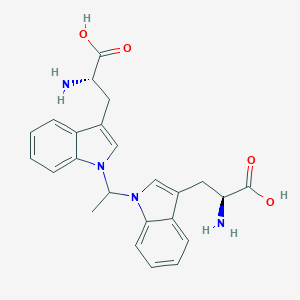

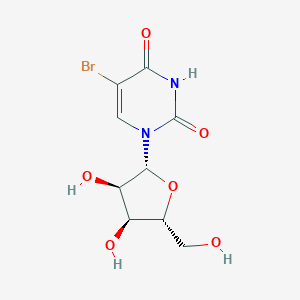

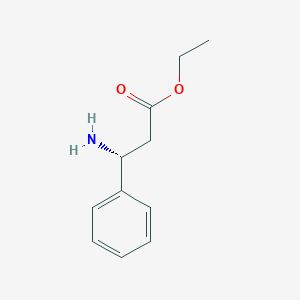

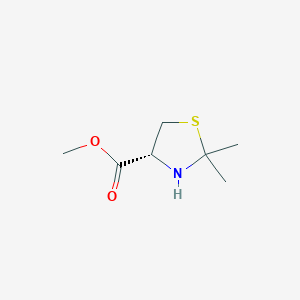

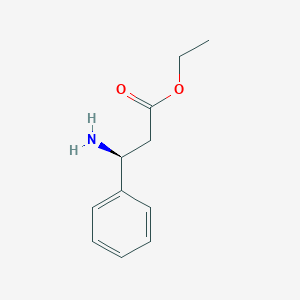

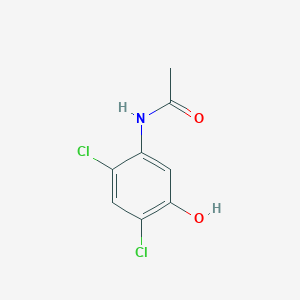

The synthesis of related purine derivatives often involves nucleophilic substitution reactions, condensation, or modification of existing purine structures. For instance, nonracemic N-(2-aminopurin-6-yl)-substituted amino acids, which share structural similarities with 3-Prop-2-enylpurin-6-amine, were synthesized through the nucleophilic substitution of chlorine atom in 2-acetamido-6-chloropurine (Krasnov et al., 2015). Such methodologies could potentially be adapted for the synthesis of 3-Prop-2-enylpurin-6-amine.

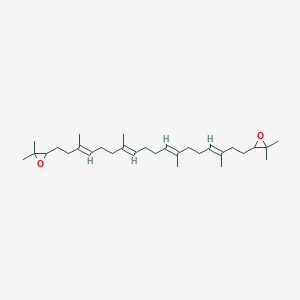

Molecular Structure Analysis

The molecular structure of purine derivatives like 3-Prop-2-enylpurin-6-amine can be characterized using various analytical techniques such as NMR, IR, and mass spectrometry. The structure typically includes a purine ring, which is a fused imidazole and pyrimidine ring, and functional groups attached to this core structure influence its chemical properties and biological activity.

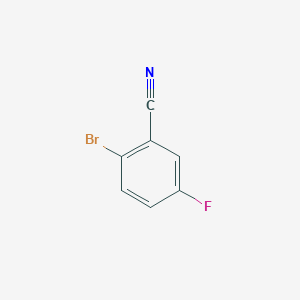

Chemical Reactions and Properties

Purine derivatives participate in various chemical reactions, including alkylation, acylation, and nucleophilic substitution. The chemical properties of these compounds, such as reactivity and stability, are influenced by the substituents attached to the purine ring. For example, the synthesis of novel 6-enaminopurines from 5-amino-4-cyanoformimidoyl imidazoles indicates the type of chemical transformations that purine derivatives can undergo (Carvalho et al., 2004).

科学的研究の応用

Reductive Amination and Amine Synthesis

Reductive amination is an essential amine synthesis process, heavily investigated in both academic and industrial settings. This process can create primary, secondary, and tertiary alkyl amines, crucial in pharmaceuticals, agrochemicals, and materials. The use of hydrogen as a reducing agent is particularly attractive for large-scale synthesis due to its low cost and abundance. This highlights the potential for synthesizing compounds like 3-Prop-2-enylpurin-6-amine in an efficient and scalable manner (Irrgang & Kempe, 2020).

Advanced Oxidation Processes for Amine Degradation

Nitrogen-containing compounds, including amines, are resistant to conventional degradation but can be effectively mineralized using advanced oxidation processes (AOPs). This degradation is critical in treating water contaminated with toxic and hazardous compounds. The review by Bhat and Gogate (2021) on the efficacy of various AOPs provides insights into environmentally friendly strategies for managing amine-related pollutants, which could be relevant for handling waste from 3-Prop-2-enylpurin-6-amine synthesis or degradation studies (Bhat & Gogate, 2021).

Amine-functionalized Metal-Organic Frameworks (MOFs)

Amine-functionalized MOFs are highlighted for their strong interaction with CO2, making them promising for CO2 capture. This application is crucial in addressing climate change challenges by developing efficient carbon capture and sequestration technologies. The synthesis and application of amine-functionalized MOFs, as reviewed by Lin, Kong, and Chen (2016), could provide a framework for using 3-Prop-2-enylpurin-6-amine in creating or enhancing materials for environmental applications (Lin, Kong, & Chen, 2016).

Amines in Polymerization

Amines play a critical role as (co)initiators in the polymerization of aliphatic cyclic esters, offering pathways to control the synthesis of polymers with specific properties. The review on amines' application in polymerization by Duda et al. (2005) suggests potential research avenues for employing 3-Prop-2-enylpurin-6-amine in the field of polymer science, especially in creating biodegradable and biocompatible materials (Duda, Biela, Kowalski, & Libiszowski, 2005).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

The LLX technology, particularly using amines as extractants, is pivotal for recovering carboxylic acids from aqueous streams. This process is essential for producing bio-based plastics and chemicals. The review by Sprakel and Schuur (2019) on solvent developments for LLX highlights the importance of amines in industrial separation processes, suggesting potential applications for 3-Prop-2-enylpurin-6-amine in enhancing extraction efficiencies or as a raw material in synthesizing new extractants (Sprakel & Schuur, 2019).

特性

IUPAC Name |

3-prop-2-enyl-7H-purin-6-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-3-13-5-12-7(9)6-8(13)11-4-10-6/h2,4-5,9H,1,3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQVMFKAIPAXHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC(=N)C2=C1N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928957 |

Source

|

| Record name | 3-(Prop-2-en-1-yl)-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Prop-2-enylpurin-6-amine | |

CAS RN |

13532-34-8 |

Source

|

| Record name | NSC145068 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Prop-2-en-1-yl)-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium](/img/structure/B41406.png)